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The table below summarizes the key efficacy and safety outcomes from Phase 2 clinical trials, providing a

direct comparison of ciraparantag's performance against apixaban and rivaroxaban [1] [2].

Parameter

Reversal of Apixaban

Reversal of Rivaroxaban

Study Design

Anticoagulant
Regimen

Ciraparantag
Doses Studied

Primary Efficacy
Measure

Sustained
Reversal Dose

Randomized, placebo-controlled,
single-blind trial in healthy subjects
(50-75 years) [2].

10 mg orally, twice daily for 3.5 days to
achieve steady state [1] [2].

30 mg, 60 mg, 120 mg (intravenous,
single dose) [1].

Whole Blood Clotting Time (WBCT)
correction [1] [2].

60 mg [1]

Randomized, placebo-controlled,
single-blind trial in healthy subjects
(50-75 years) [2].

20 mg orally, once daily for 3 days to
achieve steady state [1] [2].

30 mg, 60 mg, 120 mg, 180 mg
(intravenous, single dose) [1].

Whole Blood Clotting Time (WBCT)
correction [1] [2].

180 mg [1]

| Efficacy (Responder Rate) | * 30 mg: 67% * 60 mg: 100% * 120 mg: 100% « Placebo: 17% [1] | * 30 mg:
58% + 60 mg: 75% * 120 mg: 67% * 180 mg: 100% + Placebo: 13% [1] | | Definition of "Responder" |
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WBCT within 10% of baseline within 1 hour, sustained for at least 5 hours [2]. | WBCT within 10% of
baseline within 1 hour, sustained for at least 6 hours [2]. | | Common Adverse Events | Mild and transient

hot flashes or flushing [1] [2]. | Mild and transient hot flashes or flushing [1] [2]. |

Detailed Experimental Protocols

The data in the table above is derived from rigorous clinical trials. Here is a detailed breakdown of the

methodologies employed.

e Study Population & Anticoagulation: The trials enrolled healthy volunteers aged 50-75 years.
Participants received either apixaban or rivaroxaban on a fixed schedule until steady-state
anticoagulation was confirmed [2]. Steady state was specifically defined as a WBCT increase of >20%
from baseline for apixaban and >25% for rivaroxaban [2]. Subjects who did not meet this

anticoagulation threshold were discontinued and replaced.

¢ Intervention & Randomization: At the peak of anticoagulation (3 hours after the last apixaban dose
or 4 hours after the last rivaroxaban dose), subjects who met the steady-state criteria were randomized
in a 3:1 ratio to receive a single intravenous dose of either ciraparantag or placebo. The infusion was
administered over 10 minutes. The studies were single-blind, meaning the subjects and laboratory

technicians performing the WBCT assays were blinded to the treatment assignment to minimize bias

[2].

e Primary Efficacy Assessment: The manual Whole Blood Clotting Time (WBCT) served as the
primary pharmacodynamic endpoint. This measure was chosen because standard plasma-based
coagulation assays (e.g., PT, aPTT, anti-Xa) were found to be unreliable for assessing ciraparantag's
activity. The citrate or other anions used in blood collection tubes disrupt ciraparantag's binding to
the anticoagulant, and activators like kaolin can adsorb ciraparantag, freeing the DOAC and masking
the reversal effect. WBCT, which requires no additives or activators, provides a more accurate
reflection of the in vivo coagulation status in the presence of ciraparantag [2]. WBCT was measured

at multiple timepoints over 24 hours.

The following diagram illustrates the experimental workflow for the rivaroxaban study, which involved a
180 mg dose cohort. The apixaban study followed a nearly identical design with its respective dosing

cohorts.
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Healthy Subjects
Aged 50-75 years

Rivaroxaban 20 mg OD
for 3 days

Confirm Anticoagulation

WBCT >25% above baseline

Randomized 3:1

Ciraparantag

(30, 60, 120, 180 mg IV) Placebo IV

Click to download full resolution via product page

Mechanism of Action and Current Development Status

¢ Mechanism of Action: Ciraparantag is a small, synthetic, water-soluble molecule that functions as a
universal reversal agent. It does not function like an enzyme or antibody. Instead, it directly binds to
anticoagulant molecules (like apixaban and rivaroxaban) through non-covalent hydrogen bonds and
charge-charge interactions. This binding physically removes the DOACs from their intended target

sites on clotting factors, thereby neutralizing their anticoagulant effect [2].

¢ Development Status and Context: Ciraparantag remains an investigational compound and has not
yet received full approval for clinical use [2]. Its development addresses an unmet need for a single
agent that can reverse multiple classes of anticoagulants, including both direct Factor Xa inhibitors

(like apixaban and rivaroxaban) and indirect inhibitors (like enoxaparin) [2] [3]. Currently, the
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approved specific reversal agents are idarucizumab for the thrombin inhibitor dabigatran, and

andexanet alfa for the Factor Xa inhibitors apixaban and rivaroxaban [3].

Conclusion for Research Professionals

In summary, current evidence indicates that ciraparantag effectively reverses the anticoagulant activity of
both apixaban and rivaroxaban in a dose-dependent manner, with a favorable safety profile of transient, mild

flushing. The key differences for researchers to note are:

e For Apixaban, a dose of 60 mg of ciraparantag was sufficient to achieve 100% sustained reversal.
¢ For Rivaroxaban, a higher dose of 180 mg was required to achieve the same 100% efficacy.

The unique mechanism of action and the reliance on WBCT as a primary endpoint, due to limitations of
conventional plasma assays, are critical considerations for the design of future clinical trials and laboratory

investigations involving this promising universal reversal agent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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